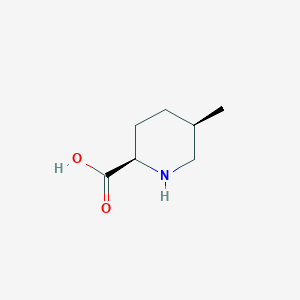
(2R,5R)-5-Methylpiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-5-Methylpiperidine-2-carboxylic acid is a chiral compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The (2R,5R) configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-5-Methylpiperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylpyrrolidine.
Cyclization: The starting material undergoes cyclization to form the piperidine ring.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: Industrial production methods often employ catalytic hydrogenation and chiral catalysts to achieve high yields and enantiomeric purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(2R,5R)-5-Methylpiperidin-2-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie dient als Baustein für die Synthese komplexer organischer Moleküle und Pharmazeutika.
Biologie: Die Verbindung wird bei der Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen eingesetzt.
Medizin: Sie ist ein Vorläufer für die Entwicklung von Medikamenten, die auf neurologische Erkrankungen und Herz-Kreislauf-Erkrankungen abzielen.
Industrie: Die Verbindung wird bei der Produktion von Agrochemikalien und Spezialchemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von (2R,5R)-5-Methylpiperidin-2-carbonsäure beinhaltet die Wechselwirkung mit bestimmten molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren.
Beteiligte Signalwege: Sie beeinflusst Signalwege im Zusammenhang mit Neurotransmission, Entzündung und Stoffwechselprozessen. .
Ähnliche Verbindungen:
(2S,5S)-5-Methylpiperidin-2-carbonsäure: Das Enantiomer der Verbindung mit unterschiedlicher Stereochemie.
Piperidin-2-carbonsäure: Fehlt die Methylgruppe an der 5-Position.
N-Methylpiperidin-2-carbonsäure: Enthält eine zusätzliche Methylgruppe am Stickstoffatom.
Einzigartigkeit: (2R,5R)-5-Methylpiperidin-2-carbonsäure ist aufgrund ihrer spezifischen Stereochemie einzigartig, die im Vergleich zu ihren Analoga unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht .
Wirkmechanismus
The mechanism of action of (2R,5R)-5-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
(2S,5S)-5-Methylpiperidine-2-carboxylic acid: The enantiomer of the compound with different stereochemistry.
Piperidine-2-carboxylic acid: Lacks the methyl group at the 5-position.
N-Methylpiperidine-2-carboxylic acid: Contains an additional methyl group on the nitrogen atom.
Uniqueness: (2R,5R)-5-Methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
(2R,5R)-5-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
InChI-Schlüssel |
JYWQLXDCNQQXGO-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](NC1)C(=O)O |
Kanonische SMILES |
CC1CCC(NC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


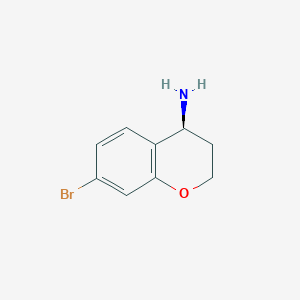
![3-Bromo-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B11757257.png)
![tert-Butyl 4-chloro-7,8-dihydropyrido[3,4-d]pyridazine-6(5H)-carboxylate](/img/structure/B11757258.png)
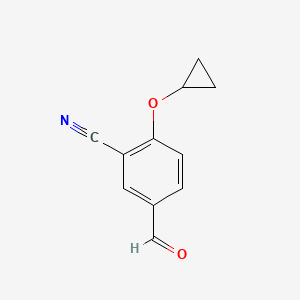
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11757272.png)
![5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11757275.png)
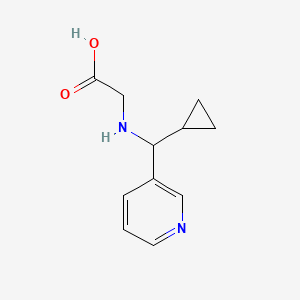
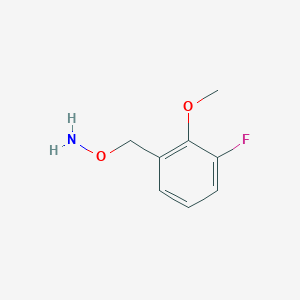

![4-Cyclopropyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11757301.png)
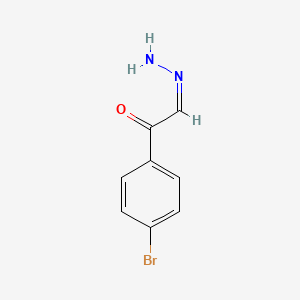

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757338.png)
![(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane](/img/structure/B11757345.png)
